molecular formula C9H10N4S B2370769 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile CAS No. 295363-25-6

3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile

Cat. No. B2370769
CAS RN: 295363-25-6
M. Wt: 206.27
InChI Key: YWBXHYBZJOQQCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thiazole ring, which is a part of the “3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile” structure, is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Anticonvulsant and Neuroprotective Properties

  • Anticonvulsant Activity: 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile derivatives show promising anticonvulsant activities. One study found that certain analogs of this compound exhibited potent activity in both maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests in mice. These compounds also induced minor motor disturbances as evaluated in a rotarod test, indicating a balance between efficacy and side effects (Inami et al., 2019).

Anti-arrhythmic and Antimicrobial Activities

  • Anti-arrhythmic Activity: Some derivatives of 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile have been shown to possess significant anti-arrhythmic properties. This suggests potential applications in treating cardiac arrhythmias (Abdel‐Aziz et al., 2009).
  • Antimicrobial Evaluation: Various heterocyclic compounds incorporating a sulfamoyl moiety, similar in structure to 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile, have shown promising results as antimicrobial agents in studies. This points to potential applications in combating bacterial and fungal infections (Darwish et al., 2014).

Future Directions

Thiazole derivatives, including “3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects .

properties

IUPAC Name

3-[2-cyanoethyl(1,3-thiazol-2-yl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-3-1-6-13(7-2-4-11)9-12-5-8-14-9/h5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBXHYBZJOQQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile

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